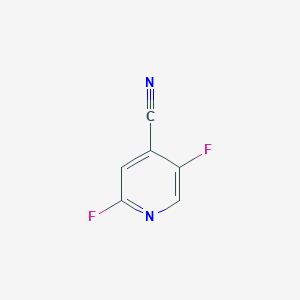
2,5-Difluoroisonicotinonitrile
説明
2,5-Difluoroisonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H2F2N2 It belongs to the class of pyridine derivatives and is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring, along with a nitrile group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2,5-Difluoroison
生物活性
2,5-Difluoroisonicotinonitrile (DFIN) is a fluorinated derivative of isonicotinonitrile, a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of fluorine atoms in the DFIN structure can significantly influence its biological properties, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is CHFN. Its structural features include:
- Fluorine Substituents : The presence of two fluorine atoms at the 2 and 5 positions on the pyridine ring enhances lipophilicity and metabolic stability.
- Nitrile Group : The cyano group (-C≡N) contributes to its reactivity and potential interaction with biological targets.
The biological activity of DFIN is largely attributed to its ability to interact with various molecular targets in cells. These interactions may include:
- Enzyme Inhibition : DFIN has been studied for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC6. This inhibition can lead to altered gene expression profiles, which may be beneficial in treating cancers and neurodegenerative diseases .
- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that DFIN might also exhibit selective activity against certain viruses through mechanisms involving viral enzyme inhibition .
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of DFIN:
Anticancer Activity
Research indicates that DFIN exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. A notable study demonstrated that DFIN could inhibit the proliferation of various cancer cell lines through HDAC inhibition, leading to increased acetylation of histones and non-histone proteins involved in cell cycle regulation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | HDAC6 inhibition |
| MCF-7 | 3.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
Antiviral Activity
In vitro studies have shown that DFIN exhibits antiviral activity against specific viruses. For instance, compounds structurally similar to DFIN have demonstrated selective inhibition against feline herpesvirus replication, suggesting a potential for further exploration in antiviral drug development .
Case Studies
- HDAC Inhibition and Cancer Therapy : A case study investigating the effects of DFIN on HDAC6 showed promising results in reducing tumor growth in xenograft models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination treatments .
- Neurodegenerative Disease Models : Another study focused on the neuroprotective effects of DFIN in models of Alzheimer's disease. The results indicated that DFIN could reduce neuroinflammation and improve cognitive function through modulation of HDAC activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
特性
IUPAC Name |
2,5-difluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKULLMIMIVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721360 | |
| Record name | 2,5-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214331-33-5 | |
| Record name | 2,5-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















